M-cadherin
Description
Properties
CAS No. |
142845-03-2 |
|---|---|
Molecular Formula |
C14H13N3S |
Molecular Weight |
255.339 |
IUPAC Name |
4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17) |
InChI Key |
OWUYIJUAGSAJFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cadherins
Table 1: Key Features of M-Cadherin and Related Cadherins
Key Differences and Functional Overlaps
Tissue Specificity :
- This compound is restricted to skeletal muscle and satellite cells, while N-Cadherin and E-Cadherin are broadly expressed in neural/epithelial tissues, respectively .
- Compensation : In this compound-null mice, N-Cadherin upregulation compensates for adhesion deficits, highlighting functional redundancy among cadherins .
Developmental Roles :
- This compound is essential for myoblast fusion and myotome boundary formation, whereas N-Cadherin regulates somite segmentation and neural crest migration .
- E-Cadherin maintains epithelial integrity, and its loss correlates with epithelial-mesenchymal transition (EMT) in cancers .
Signaling Pathways :
- This compound interacts with microtubules via ARVCF and recruits Trio/Rac1 to regulate myoblast alignment .
- N-Cadherin activates β-catenin/Wnt signaling, critical for skeletal and cardiac development .
- E-Cadherin forms complexes with EGFR, influencing cell proliferation and polarity in epithelia .
Disease Implications: this compound: Hypermethylation in hepatocellular carcinoma (HCC) predicts poor survival . Reduced expression in Duchenne muscular dystrophy impairs satellite cell function . E-Cadherin: Loss promotes diffuse gastric and lobular breast cancers . Cadherin-11: Overexpression in invasive breast cancer facilitates metastasis .
Research Findings and Mechanistic Insights
- PAX3 Regulation: Chromatin immunoprecipitation (ChIP) assays confirm PAX3 binding to two enhancer regions upstream of Cdh15 (this compound), driving its transcription during myotome formation .
- Cancer Context: In HCC, this compound methylation silences its expression, correlating with aggressive tumor behavior and poor prognosis .
Preparation Methods
Satellite Cell Isolation and Primary Culture
Satellite cells, the primary source of this compound in skeletal muscle, are isolated from murine hind limb muscles using enzymatic digestion. A standardized protocol involves:
-
Tissue Dissociation : Minced muscles are treated with 1.25 mg/ml protease type XIV at 37°C for 45 minutes.
-
Filtration and Centrifugation : The homogenate is filtered through 50- and 200-mesh sieves, followed by centrifugation at 1,500 × g to pellet satellite cells.
-
Culture Conditions : Cells are maintained in F10 medium supplemented with 20% fetal bovine serum and 5 ng/ml basic fibroblast growth factor. Differentiation into myotubes is induced by switching to insulin-transferrin-selenium medium.
Table 1: Key Parameters for Satellite Cell Isolation
Subcellular Fractionation of Muscle Tissue
To isolate membrane-associated this compound, muscle homogenates are fractionated into cytosolic, Triton X-100-soluble, and insoluble fractions:
-
Homogenization : Tissues are disrupted in hypotonic buffer (10 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).
-
Centrifugation : Sequential centrifugation at 700 × g (5 minutes) and 100,000 × g (1 hour) separates cytosolic and membrane fractions.
-
Detergent Extraction : The pellet is resuspended in 1% Triton X-100 to solubilize membrane proteins.
Recombinant Protein Expression Systems
Baculovirus-Mediated Expression
Full-length this compound and cytoplasmic domains are expressed in insect cells using baculovirus vectors:
Table 2: Recombinant this compound Constructs
Stable Cell Line Generation
C2C12 myoblasts stably expressing this compound are generated via hygromycin selection (80 μg/ml). These cells retain differentiation capacity and enable studies of this compound’s role in myotube fusion.
Antibody Production and Validation
Polyclonal Antibody Development
Proteintech’s this compound antibody (29928-1-AP) is produced using a fusion protein immunogen (Ag25763). Key validation data include:
Table 3: Antibody Specifications
| Parameter | Detail | Reference |
|---|---|---|
| Host Species | Rabbit | |
| Immunogen | This compound fusion protein (Ag25763) | |
| Validated Applications | WB (1:1,000–1:6,000), IF-P (1:50–1:500) | |
| Storage Conditions | -20°C in PBS with 50% glycerol |
Analytical Techniques for this compound Characterization
Western Blotting
-
Sample Preparation : Tissues or cells are lysed in RIPA buffer (1% NP-40, 0.5% sodium deoxycholate) with protease inhibitors.
-
Electrophoresis : Proteins are separated on SDS-7.5% gels and transferred to PVDF membranes.
-
Antibody Incubation : Primary antibodies (e.g., rabbit anti–this compound) are diluted in TBST with 5% nonfat milk.
Immunoelectron Microscopy
This compound’s subcellular localization is visualized using Nanogold-conjugated antibodies:
-
Tissue Fixation : Snap-frozen cerebella are fixed in 2% formaldehyde.
-
Immunogold Staining : Sections are incubated with anti–this compound antibodies and silver-enhanced Nanogold particles.
-
Imaging : Ultrathin sections are analyzed via transmission electron microscopy.
Challenges and Optimizations in this compound Preparation
Protein Stability Issues
This compound’s extracellular domain is susceptible to proteolysis. Studies recommend:
Q & A
Q. What experimental approaches are recommended for detecting M-cadherin expression in satellite cells?
To detect this compound expression, researchers should employ a combination of flow cytometry, RT-PCR, and immunostaining. Flow cytometry allows quantification of this compound+ cell populations using fluorochrome-conjugated antibodies, with isotype-matched controls to ensure specificity (e.g., mouse IgG2a for murine studies) . For transcriptional analysis, RT-PCR with species-specific primers (validated against positive controls like C2C12 myoblasts or Rh30 cells) is critical . Immunostaining on muscle sections or isolated myofibers can localize this compound at satellite cell–myofiber junctions, using antibodies validated for cross-reactivity . Co-staining with markers like CD34 or Myf5 helps distinguish quiescent vs. activated satellite cells .
Q. How does this compound contribute to satellite cell activation and fusion during muscle regeneration?
this compound mediates cell-cell recognition and fusion during satellite cell division and differentiation. In vitro studies show that adding recombinant this compound stimulates satellite cell division, while anti-M-cadherin antibodies inhibit fusion . During regeneration, this compound is upregulated in activated myoblasts and localized at contact sites between satellite cells and myofibers, suggesting its role in anchoring precursors to the niche . Time-lapse imaging of single myofiber cultures can capture fusion events, while genetic ablation (e.g., Cre-lox models) or siRNA knockdown can validate functional roles .
Q. What are the standard markers used to identify quiescent vs. activated satellite cells in conjunction with this compound?
Quiescent satellite cells co-express this compound, CD34, and c-met but lack MyoD/myogenin . Activated cells downregulate CD34 and upregulate Myf5/MyoD, with this compound persisting during early differentiation . Flow cytometry panels should include CD45 (to exclude hematopoietic cells) and CXCR4 (enriched in myogenic progenitors) . Single-cell RT-PCR multiplexing (e.g., MyoD, myf5, c-met, this compound) enables dynamic profiling of activation states .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound's essentiality in muscle development using knockout models?
While this compound-null mice show no overt muscle defects , conditional knockout models or injury paradigms reveal compensatory mechanisms. For example, N-cadherin may substitute for this compound in adhesion . To resolve contradictions:
- Use lineage tracing (e.g., Pax7-CreERT2) to track satellite cell behavior in null models .
- Compare regeneration efficiency in wildtype vs. knockout mice post-injury .
- Analyze adhesion molecule redundancy via co-immunoprecipitation (e.g., ARF6-Trio-Rac1 complexes in fusion) .
- Employ single-cell RNA-seq to identify compensatory pathways in null cells .
Q. What molecular mechanisms underlie this compound's role in myoblast fusion, and how can they be experimentally dissected?
this compound interacts with ARF6 and PLD1 to regulate membrane dynamics during fusion. Key approaches include:
- Co-immunoprecipitation (Co-IP): Validate this compound/ARF6/Rac1 complexes in differentiating C2C12 cells .
- Live-cell imaging: Track PLD1 recruitment to fusion sites using GFP-PLD1 constructs .
- Pharmacological inhibition: Block ARF6 activation (e.g., SecinH3) or PLD activity (FIPI) to disrupt fusion .
- Promoter analysis: Identify cis-elements (e.g., E-boxes, CDE) regulating this compound transcription via luciferase assays and ChIP for MyoD/Pbx1 .
Q. How does this compound interact with other cadherins or adhesion molecules during muscle repair?
Cadherin switching (e.g., E- to N-cadherin in cancer ) is less characterized in muscle but may occur during fibrosis or chronic injury. Methods to study interactions:
- Proximity ligation assays (PLA): Detect colocalization of this compound with β-catenin or NCAM .
- Co-culture systems: Test heterotypic adhesion between this compound+ satellite cells and N-cadherin+ fibroblasts .
- Transcriptomic profiling: Compare cadherin family expression in healthy vs. dystrophic muscle (e.g., mdx mice) .
Data Contradiction Analysis
Q. Notes for Methodological Rigor
- Antibody Validation: Always include isotype controls and validate antibodies across species (e.g., human vs. mouse) .
- Knockout Models: Use tamoxifen-inducible Cre systems to avoid developmental compensation .
- Data Reproducibility: Share protocols via platforms like protocols.io , adhering to BJOC standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
